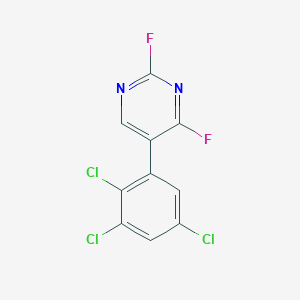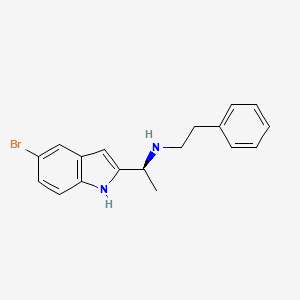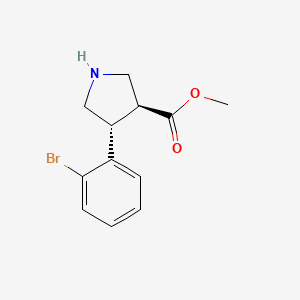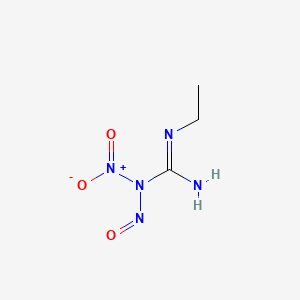
5-Phenoxypyrimidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenoxypyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxypyrimidine-2-carbonitrile typically involves the reaction of phenol with a suitable pyrimidine precursor. One common method involves the reaction of 2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of pyrimidine-2-carbonitrile derivatives with oxidized phenoxy groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Phenoxypyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Phenoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes involved in disease pathways. For example, it may inhibit enzymes like dihydrofolate reductase or thymidylate synthase, which are crucial for DNA synthesis and cell proliferation. The compound’s interaction with these enzymes can lead to the disruption of cellular processes and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-5-carbonitrile: Shares the pyrimidine core but lacks the phenoxy group.
Phenoxypyrimidine: Similar structure but without the carbonitrile group.
2-Phenoxypyrimidine: Similar structure but with the phenoxy group at a different position.
Uniqueness
5-Phenoxypyrimidine-2-carbonitrile is unique due to the presence of both the phenoxy and carbonitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H7N3O |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
5-phenoxypyrimidine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O/c12-6-11-13-7-10(8-14-11)15-9-4-2-1-3-5-9/h1-5,7-8H |
Clave InChI |
FJPKWXRUBVXWHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CN=C(N=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
![[1,2,4]Triazino[4,5-a]benzimidazole](/img/structure/B13112211.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)

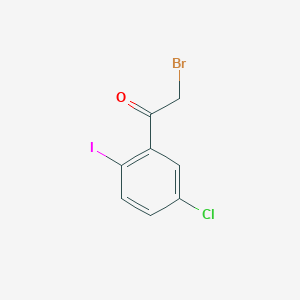
![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)
